(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester (4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 187283-18-7
VCID: VC13723180
InChI: InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester

CAS No.: 187283-18-7

Cat. No.: VC13723180

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester - 187283-18-7

Specification

CAS No. 187283-18-7
Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3,(H,16,17)
Standard InChI Key PFULYSZQVYZMTE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . Its structure comprises:

  • A tert-butyl carbamate group (-OC(O)NH-) linked to a benzyl moiety.

  • A cyanomethyl substituent (-CH₂CN) at the para position of the phenyl ring .

Key Structural Identifiers:

  • SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N .

  • InChI Key: PFULYSZQVYZMTE-UHFFFAOYSA-N .

  • IUPAC Name: tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate.

Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density1.1–1.2 g/cm³ (estimated)
SolubilitySoluble in organic solvents (e.g., DCM, DMF)
LogP (Partition Coeff.)2.78
StabilityStable under inert conditions; sensitive to strong acids/bases

The tert-butyl group enhances solubility in non-polar solvents, while the cyanomethyl moiety introduces polarity, enabling diverse reactivity .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection strategies:

  • Boc Protection of Amines:

    • Reaction of 4-(cyanomethyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

    • Reaction Scheme:

      4-(Cyanomethyl)benzylamine+Boc2OBase(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester\text{4-(Cyanomethyl)benzylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester}
    • Yields exceed 90% under optimized conditions.

  • Alternative Methods:

    • Use of activated carbonates (e.g., p-nitrophenyl chloroformate) for Boc group introduction .

Industrial Production

  • Purity: ≥97% (HPLC), as specified by manufacturers like MolCore and CymitQuimica .

  • Scale: Produced in gram to kilogram quantities for research and pharmaceutical intermediates .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

  • Peptide Synthesis: The Boc group serves as a temporary protecting group for amines, enabling sequential peptide coupling .

  • Drug Candidates: Used in the synthesis of kinase inhibitors and protease-targeted therapies due to its stability and reactivity .

Agrochemical Research

  • Herbicidal Activity: Carbamates are known for their role in agrochemicals; the cyanomethyl group may enhance bioavailability .

Material Science

  • Ligand Design: The tert-butyl and cyanomethyl groups facilitate coordination in metal-organic frameworks (MOFs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator